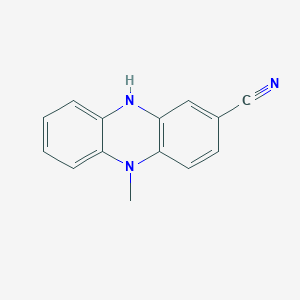
(4-Phenylazepan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylazepan-4-yl)methanol is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound features a phenyl group attached to the azepane ring, with a methanol group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylazepan-4-yl)methanol typically involves the reaction of azepane derivatives with phenyl-containing reagents. One common method is the reduction of (4-Phenylazepan-4-yl)ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
化学反応の分析
Types of Reactions
(4-Phenylazepan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: (4-Phenylazepan-4-yl)ketone or (4-Phenylazepan-4-yl)aldehyde.
Reduction: (4-Phenylazepan-4-yl)amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
(4-Phenylazepan-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of (4-Phenylazepan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like (4-Phenylpiperidin-4-yl)methanol share structural similarities with (4-Phenylazepan-4-yl)methanol.
Azepane derivatives: Other azepane-based compounds with different substituents on the ring.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a methanol group on the azepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
7475-54-9 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
(4-phenylazepan-4-yl)methanol |
InChI |
InChI=1S/C13H19NO/c15-11-13(7-4-9-14-10-8-13)12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
InChIキー |
RICGNGUTQWPGLV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCNC1)(CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)

![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)


![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
